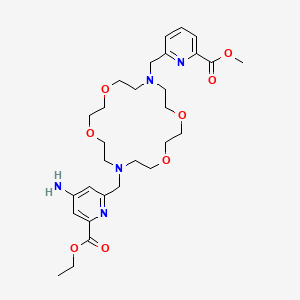
Biotin-PEG9-NHS Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG9-NHS Ester is a chemical compound that combines biotin, a vitamin B7, with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in biochemical and molecular biology research due to its ability to form stable amide bonds with lysine residues and N-terminal amino groups of proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG9-NHS Ester typically involves the reaction of biotin with PEG derivatives and NHS ester groups under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using reactors that maintain precise temperature and pH control. The compound is then purified through techniques such as recrystallization or chromatography to achieve high purity levels suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-PEG9-NHS Ester primarily undergoes amide bond formation reactions with amino groups of proteins. This reaction is facilitated by the NHS ester group, which reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Reagents: NHS ester, biotin, PEG derivatives, organic solvents (DMF, DMSO).
Conditions: Temperature range of 0-25°C, pH 7-9.
Major Products Formed: The major product formed is the biotinylated protein or peptide, which can be used for various applications in research and diagnostics.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG9-NHS Ester is extensively used in scientific research due to its versatility and stability. Some of its applications include:
Protein Labeling: Used to label proteins and peptides for detection and purification.
Protein-Protein Interactions: Facilitates the study of protein-protein interactions through biotin-streptavidin binding.
Cellular Imaging: Used in fluorescence imaging to track the location and movement of proteins within cells.
Drug Delivery: Employed in the development of targeted drug delivery systems.
Wirkmechanismus
The mechanism of action of Biotin-PEG9-NHS Ester involves the formation of stable amide bonds with amino groups of target proteins. The biotin moiety allows for specific binding to streptavidin or avidin, which can be used for detection, purification, or immobilization of the biotinylated protein. The PEG spacer provides flexibility and reduces steric hindrance, enhancing the efficiency of the binding process.
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG3-NHS Ester: Shorter PEG spacer, used for applications requiring closer proximity to the target protein.
Biotin-PEG12-NHS Ester: Longer PEG spacer, used for applications requiring greater flexibility.
Biotin-PEG-NHS Ester (various lengths): Different PEG lengths for specific applications.
Uniqueness: Biotin-PEG9-NHS Ester offers a balance between flexibility and proximity, making it suitable for a wide range of applications. Its moderate PEG length allows for efficient binding while maintaining the structural integrity of the target protein.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60N4O15S/c40-30(4-2-1-3-29-34-28(27-55-29)37-35(44)38-34)36-8-10-46-12-14-48-16-18-50-20-22-52-24-26-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-33(43)54-39-31(41)5-6-32(39)42/h28-29,34H,1-27H2,(H,36,40)(H2,37,38,44)/t28-,29-,34-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDAUJNESYGUNK-DMUKBKCISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60N4O15S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)


![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)







